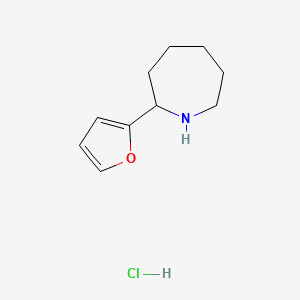

2-(2-Furyl)azepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOUQZZPWMUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure of 2-(furan-2-yl)azepane hydrochloride

Technical Profile: 2-(Furan-2-yl)azepane Hydrochloride

Executive Summary 2-(Furan-2-yl)azepane hydrochloride (CAS: 1269053-71-5 for HCl; 383129-07-5 for free base) is a seven-membered heterocyclic amine featuring a furan moiety at the C2 position. Structurally, it represents a bioisosteric analog of 2-phenylazepane, a scaffold frequently implicated in central nervous system (CNS) pharmacology, particularly as a monoamine reuptake inhibitor or NMDA receptor modulator. This guide details the structural architecture, synthetic protocols, and physicochemical characterization of the compound, designed for researchers in medicinal chemistry and lead optimization.

Molecular Architecture & Stereochemistry

The core of 2-(furan-2-yl)azepane consists of a flexible azepane (hexamethyleneimine) ring fused to a planar, electron-rich furan ring.

Conformational Dynamics: Unlike the rigid piperidine (chair) or pyrrolidine (envelope) rings, the seven-membered azepane ring exhibits high conformational mobility. It exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

-

Substituent Effect: The bulky furan-2-yl group at C2 exerts a pseudo-equatorial preference to minimize 1,3-diaxial interactions, stabilizing the twist-chair conformer.

-

Chirality: The C2 carbon is a stereogenic center. Synthetic preparations typically yield the racemate (

), though the (

Salt Structure (HCl):

Protonation occurs at the secondary amine nitrogen (

Diagram: Structural Logic & Pharmacophore

Caption: Structural decomposition of 2-(furan-2-yl)azepane showing the flexible lipophilic core and key binding vectors.

Synthetic Pathways & Protocol Design

While catalog suppliers provide the compound, in-house synthesis is often required for derivative generation or isotopic labeling. We recommend Route A (Ring-Closing Metathesis) for high-purity applications and Route B (Grignard Addition) for scale-up.

Route A: Ring-Closing Metathesis (RCM)

This modern approach avoids the harsh conditions of ring expansion and allows for modular substitution.

Step-by-Step Protocol:

-

N-Alkylation: React 1-(furan-2-yl)but-3-en-1-amine with allyl bromide in the presence of

to form the diene precursor -

RCM Cyclization:

-

Catalyst: Grubbs II (2-5 mol%).

-

Solvent: Dichloromethane (DCM), dilute (0.01 M) to prevent polymerization.

-

Conditions: Reflux under Argon for 12-24 hours.

-

Product: 2-(Furan-2-yl)-2,3,4,7-tetrahydro-1H-azepine.

-

-

Hydrogenation: Reduce the internal alkene using

and -

Salt Formation: Dissolve the free base in

and add

Route B: Grignard Addition to Cyclic Imine

Ideal for rapid access to the racemate.

-

Precursor Synthesis: Generate 1-azacyclohept-1-ene (cyclic imine) via oxidation of azepane (using IF5 or electrochemical oxidation) or from the corresponding lactam.

-

Nucleophilic Addition:

-

Prepare Furan-2-ylmagnesium bromide (freshly generated from 2-bromofuran and Mg turnings in THF).

-

Add the Grignard reagent (1.2 equiv) to the cyclic imine solution at -78°C.

-

Warm to RT and quench with saturated

.

-

-

Workup: Extract with EtOAc, dry over

, and convert to HCl salt.

Diagram: Synthesis Workflow (RCM Route)

Caption: Modular synthesis via Ring-Closing Metathesis (RCM) ensuring preservation of the furan moiety.

Physicochemical & Analytical Profiling

Accurate characterization is vital to distinguish the product from ring-opened impurities or over-reduced tetrahydrofuran analogs.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Formula | HCl Salt | |

| Molecular Weight | 201.69 g/mol | Base: 165.23 g/mol |

| Appearance | White to off-white hygroscopic solid | Store in desiccator |

| Solubility | High: Water, Methanol, DMSOLow: Ether, Hexane | Lipophilic cation |

| pKa (Calc) | ~10.2 - 10.8 | Secondary amine |

| LogP (Base) | ~2.2 | Moderate lipophilicity |

Analytical Signatures (Predicted)[1][2]

1. Proton NMR (

-

Furan Region: Distinct aromatic signals.[1]

- 7.50 (d, 1H, H-5' furan)

- 6.45 (dd, 1H, H-4' furan)

- 6.35 (d, 1H, H-3' furan)

-

Chiral Center (C2):

-

4.30 - 4.45 (m, 1H,

-

4.30 - 4.45 (m, 1H,

-

Azepane Ring:

-

3.10 - 3.40 (m, 2H,

-

1.60 - 2.20 (m, 8H, remaining ring

-

3.10 - 3.40 (m, 2H,

2. Mass Spectrometry (LC-MS):

-

Ionization: ESI+

-

Parent Ion:

m/z.[2] -

Fragmentation: Loss of

(neutral loss 17) or cleavage of the furan ring may be observed at higher collision energies.

Handling & Safety (E-E-A-T)

-

Stability: The furan ring is acid-sensitive (prone to ring opening/polymerization in strong mineral acids). While the HCl salt is stable, avoid excess heating in acidic media .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (N-oxide formation) and should be converted to the salt immediately after isolation.

-

Toxicology: As a designer amine, biological activity is not fully characterized. Treat as a Potent CNS Active Agent . Use full PPE (gloves, mask, fume hood).

References

-

BLD Pharm. (2025). Product Analysis: 2-(Furan-2-yl)azepane (CAS 383129-07-5).[3][4] Retrieved from

-

PubChem. (2025). Compound Summary: 2-(Furan-2-yl)azepane. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[5][6] Protocols for Azepane Synthesis: Ring Closing Metathesis Applications. Retrieved from

-

Manchester Organics. (2025).[4] Technical Data Sheet: 2-Furan-2-yl-azepane. Retrieved from

-

Hit2Lead. (2025). Catalog Entry: 2-(2-furyl)azepane hydrochloride. Retrieved from

Sources

- 1. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(furan-2-yl)azepane (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 3. 383129-07-5|2-(Furan-2-yl)azepane|BLD Pharm [bldpharm.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Weight and Characterization of 2-(2-Furyl)azepane HCl Salt

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Furyl)azepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the theoretical calculation and experimental determination of its molecular weight, explores the significance of its hydrochloride salt form, and presents validated analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of novel chemical entities. We will delve into the rationale behind experimental choices and provide actionable insights grounded in established scientific principles.

Introduction to 2-(2-Furyl)azepane and its Hydrochloride Salt

Azepane scaffolds, which are seven-membered nitrogen-containing heterocycles, are of significant interest in the development of new therapeutics due to their three-dimensional structure and conformational flexibility.[1] The introduction of a furyl group at the 2-position of the azepane ring creates 2-(2-Furyl)azepane, a molecule with potential for diverse biological activities.

For pharmaceutical applications, active pharmaceutical ingredients (APIs) are often converted into salt forms to enhance properties such as solubility, stability, and bioavailability.[2][3][4] The hydrochloride (HCl) salt of 2-(2-Furyl)azepane is a common choice, leveraging the basicity of the azepane nitrogen to form a stable, crystalline solid that is often more amenable to formulation and administration.[3] Understanding the precise molecular weight of this salt is a critical first step in its characterization and is essential for accurate dosage calculations, analytical method development, and regulatory submissions.

Molecular Weight Determination: A Foundational Parameter

The molecular weight of a compound is a fundamental physical property. For 2-(2-Furyl)azepane HCl salt, this value is a composite of the free base and the associated hydrochloric acid.

Theoretical Calculation of Molecular Weight

The molecular formula for 2-(2-Furyl)azepane is C₁₀H₁₅NO.[5] The molecular formula for its hydrochloride salt is C₁₀H₁₅NO·HCl.[6] The molecular weight is calculated by summing the atomic weights of each atom in the molecule.[7]

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.01 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.01 |

| Oxygen | O | 16.00 |

| Chlorine | Cl | 35.45 |

Table 2: Calculation of the Molecular Weight of 2-(2-Furyl)azepane HCl Salt

| Component | Formula | Calculation | Subtotal ( g/mol ) |

| 2-(2-Furyl)azepane (Free Base) | C₁₀H₁₅NO | (10 * 12.01) + (15 * 1.008) + (1 * 14.01) + (1 * 16.00) | 165.23 |

| Hydrochloric Acid | HCl | 1.008 + 35.45 | 36.46 |

| 2-(2-Furyl)azepane HCl Salt | C₁₀H₁₅NO·HCl | 165.23 + 36.46 | 201.69 |

A reported molecular weight for 2-(2-furyl)azepane hydrochloride is 202 g/mol , which is consistent with the calculated value rounded to the nearest whole number.[6]

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Several analytical techniques are routinely employed for this purpose.

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For 2-(2-Furyl)azepane HCl, the analysis would typically be performed on the free base. In the mass spectrometer, the HCl salt will dissociate, and the free base will be ionized. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base ([M]⁺) or its protonated form ([M+H]⁺).

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 2-(2-Furyl)azepane HCl salt in a suitable solvent, such as methanol or acetonitrile. The salt will dissociate in solution.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

-

Analysis: Introduce the sample solution into the mass spectrometer. The expected m/z value for the protonated free base (C₁₀H₁₅NO) would be approximately 166.24 ([M+H]⁺).

-

Data Interpretation: The presence of a peak at this m/z value confirms the molecular weight of the free base component of the salt.

While not a direct measure of molecular weight, NMR spectroscopy provides detailed structural information that can unequivocally confirm the identity of the compound.[8] Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that can be used to estimate molecular weight by measuring the diffusion coefficient of a molecule in solution.[9]

dot

Caption: Workflow for the determination and confirmation of molecular weight.

The Significance of the Hydrochloride Salt Form

The decision to develop the hydrochloride salt of an API is a strategic one, driven by the desire to optimize its physicochemical properties.[10][11] Approximately 50% of drugs approved by the U.S. Food and Drug Administration are in a salt form.[3]

Impact on Solubility and Dissolution Rate

Weakly basic drugs often exhibit poor aqueous solubility. Conversion to a salt, such as a hydrochloride, generally increases solubility and dissolution rate.[3] This is a critical factor for oral drug delivery, as it can significantly enhance the bioavailability of the API.[4]

Influence on Stability and Handling

Salt formation can lead to a more stable crystalline solid with a higher melting point compared to the free base.[3] This improved stability can protect the API from degradation, leading to a longer shelf life. Crystalline salts are also often easier to handle and process during manufacturing.[10]

dot

Caption: Comparison of properties between the free base and HCl salt.

Conclusion

The molecular weight of 2-(2-Furyl)azepane HCl salt is a cornerstone of its chemical identity, with a theoretically calculated and experimentally verifiable value of approximately 201.69 g/mol . This guide has elucidated the methodologies for its determination and underscored the critical role of the hydrochloride salt form in enhancing the pharmaceutical properties of the active ingredient. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. Available from: [Link]

-

Dr.Oracle. What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Available from: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

-

Crystal Pharmatech. A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Available from: [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

-

Brittain, H. G. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available from: [Link]

-

Impact Analytical. Molecular Weight Determination. Available from: [Link]

-

Gieringer, S., et al. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Sci Rep. 2017;7:6471. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. 383129-07-5|2-(Furan-2-yl)azepane|BLD Pharm [bldpharm.com]

- 6. You are being redirected... [hit2lead.com]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crystalpharmatech.com [crystalpharmatech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-(2-Furyl)azepane chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(2-Furyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 2-(2-Furyl)azepane, a heterocyclic compound featuring a saturated seven-membered azepane ring linked to an aromatic furan moiety. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to guide researchers in the handling, analysis, and synthetic application of this molecule. The core of this guide focuses on the inherent instability of the furan ring, particularly its susceptibility to acid-catalyzed degradation, which represents the primary liability of the molecule. In contrast, the azepane ring provides a stable, basic, and conformationally flexible anchor. We present detailed experimental protocols for assessing the stability of 2-(2-Furyl)azepane under various stress conditions and for its analytical quantification, ensuring scientific integrity and reproducibility.

Core Chemical and Physical Properties

2-(2-Furyl)azepane is comprised of two distinct heterocyclic systems: the saturated, aliphatic azepane ring and the aromatic furan ring. This duality governs its overall chemical behavior, blending the basicity and flexibility of a secondary amine with the reactive and sensitive nature of the furan ring system.

Physicochemical Data Summary

The fundamental properties of 2-(2-Furyl)azepane are summarized below. These values are critical for experimental design, including solvent selection for reactions, extractions, and chromatographic analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Monoisotopic Mass | 165.11537 Da | [1] |

| Predicted XlogP | 1.6 - 2.23 | [1][2] |

| Form | Typically a solid or oil; available as HCl salt | [2] |

| Basicity | The azepane nitrogen is basic and will be protonated at low pH. | Inferred |

Spectroscopic Profile

Structural elucidation and confirmation of 2-(2-Furyl)azepane rely on standard spectroscopic techniques.

-

¹H-NMR: The spectrum will exhibit characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm region) and complex, overlapping multiplets for the twelve azepane ring protons in the aliphatic region (typically δ 1.5-3.5 ppm). The N-H proton signal will be a broad singlet.

-

¹³C-NMR: The spectrum will show four distinct signals for the furan carbons in the aromatic region and six signals for the saturated carbons of the azepane ring.

-

Infrared (IR) Spectroscopy: Key absorbances will include C-H stretching from both the aromatic furan and aliphatic azepane rings, N-H stretching (around 3300-3500 cm⁻¹), and C-O-C stretching characteristic of the furan ether linkage.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 165 and 166, respectively. Fragmentation patterns will likely involve cleavage of the bond between the two rings.

Analysis of Structural Components

The Azepane Core: A Stable Anchor

The azepane ring is a seven-membered, saturated nitrogen-containing heterocycle.[3] Its synthesis can be non-trivial due to the unfavorable kinetics and thermodynamics associated with forming medium-sized rings, which can lead to competing intermolecular reactions like polymerization.[4] However, once formed, the azepane ring itself is a robust and stable structure.[5][6]

-

Basicity: As a secondary aliphatic amine, the nitrogen atom in the azepane ring is basic and readily protonated by acids to form an azepanium salt. This property dictates its solubility in aqueous acidic media.

-

Conformational Flexibility: Seven-membered rings like azepane are highly flexible and exist in a dynamic equilibrium of several twist-chair and boat conformations.[7] This flexibility can be a key determinant in its interaction with biological targets, but it also complicates detailed spectroscopic analysis.

The Furan Moiety: The Key to Reactivity and Instability

While aromatic, the furan ring possesses significant chemical liabilities that define the stability limits of 2-(2-Furyl)azepane. Unlike more stable aromatic systems like benzene, the furan ring is susceptible to various degradation pathways, most notably under acidic conditions.[8][9]

Stability Profile and Degradation Pathways

The primary stability concern for 2-(2-Furyl)azepane is the degradation of the furan ring. The azepane moiety is stable under most conditions that do not involve strong oxidizing agents.

Acid-Catalyzed Degradation: The Achilles' Heel

The furan ring is notoriously unstable in acidic environments, where it undergoes rapid, acid-catalyzed hydrolysis and ring-opening.[8] This is the most critical factor to consider during synthesis, workup, purification (e.g., on standard silica gel, which is slightly acidic), and formulation.[8]

Causality of Mechanism: The degradation is initiated by the protonation of the furan ring, typically at the α-carbon (C5) adjacent to the oxygen atom.[8][10] This protonation breaks the aromaticity and forms a reactive electrophile. The presence of a nucleophile, most commonly water, leads to a cascade of reactions that cleave the ring, ultimately forming dicarbonyl compounds.[8]

Caption: Acid-catalyzed degradation pathway of the furan ring.

To mitigate this, the following strategies are recommended:

-

Avoid strong acids during workups; use a careful pH adjustment to a range of 4 or higher if possible.[9]

-

Use non-aqueous acid catalysts for reactions if the chemistry allows.[9]

-

Employ polar aprotic solvents like DMF, which can have a stabilizing effect.[11]

-

Minimize reaction times and temperatures when acidic conditions are unavoidable.[9]

Stability in Basic and Neutral Media

Furan rings are significantly more stable under basic and neutral conditions compared to acidic ones.[9] However, degradation can still occur in the presence of strong bases or at elevated temperatures, potentially leading to the formation of insoluble polymeric materials.[11] For 2-(2-Furyl)azepane, standard basic workups (e.g., with NaHCO₃ or Na₂CO₃) are generally considered safe.

Oxidative and Thermal Stability

Furan and its derivatives can also be degraded via oxidation. Atmospheric oxidation, initiated by hydroxyl radicals, can lead to ring-opening and the formation of unsaturated dicarbonyls.[12] Furthermore, furan is known to be generated during the thermal processing of foods and can also be degraded by heat, a process relevant for high-temperature reactions or GC analysis.[13][14]

Summary of Stability Profile

The following table provides a qualitative summary of the expected stability of 2-(2-Furyl)azepane under standard forced degradation conditions.

| Stress Condition | Reagents/Parameters | Expected Stability | Primary Degradation Moiety |

| Acid Hydrolysis | 0.1 M HCl, RT to 60°C | Highly Labile | Furan Ring |

| Base Hydrolysis | 0.1 M NaOH, RT to 60°C | Moderately Stable | Furan Ring (at high temp) |

| Oxidative | 3-30% H₂O₂, RT | Labile | Furan Ring |

| Thermal | 80°C, Solid or Solution | Moderately Stable | Furan Ring |

| Photolytic | UV/Vis Light (ICH Q1B) | Likely Labile | Furan Ring |

Recommended Experimental Protocols

The following protocols provide a self-validating framework for assessing the stability and purity of 2-(2-Furyl)azepane.

Protocol for Forced Degradation Studies

This workflow is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of 2-(2-Furyl)azepane (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Stress Conditions: For each condition, dilute the stock solution into the stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or solvent for thermal/control) to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

-

Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each solution, quench if necessary (e.g., neutralize the acid/base sample), and analyze. This establishes the baseline.[8]

-

Incubation: Incubate the remaining vials at a controlled temperature (e.g., 60°C to accelerate degradation, or room temperature). Protect samples from light unless photostability is being tested.

-

Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours). Quench immediately.[9]

-

Analysis: Analyze all T₀ and time-point samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and detect any degradation products.

Protocol for Analytical Characterization and Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and MS detection is the gold standard for purity and stability analysis.[15][16]

Example HPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for compounds of this polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape of the basic amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse phase. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the parent compound and a wide range of potential degradants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | Standard volume to avoid peak distortion. |

| Detection | UV at 254 nm; ESI-MS (Positive Mode) | UV for quantification; MS for identification and confirmation of parent and degradants. |

Conclusion

2-(2-Furyl)azepane is a molecule of dual character. While the azepane core offers a stable, basic, and conformationally mobile scaffold attractive for medicinal chemistry, the furan ring is a significant chemical liability. Its pronounced instability in acidic media is the single most important property for researchers to manage. Any experimental procedure, from synthesis and purification to in vitro assays, must be designed to avoid or minimize exposure to low pH, especially in the presence of water. By understanding these properties and employing robust analytical and stability-testing protocols as outlined in this guide, researchers can confidently and successfully work with 2-(2-Furyl)azepane and related furan-containing compounds.

References

- BenchChem. (2025). stability issues of furan rings in acidic or basic conditions. BenchChem Technical Support.

- Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(4), 1235–1247.

- Javed, A., et al. (2023). Formation of furan in baby food products: Identification and technical challenges. Food Chemistry, 404, 134588.

- ChemSusChem. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.

- Arslan, F. N., & Gökmen, V. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 60(5), 785-802.

- BenchChem. (2025).

- Wang, Y., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9033–9043.

- RSC Publishing. (n.d.). Analytical Methods.

- Adesanya, E. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13865–13883.

- López-Linares, J. C., et al. (2018). Biodegradation of 5-(Hydroxymethyl)

- Adesanya, E. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 13865–13883.

- ResearchGate. (n.d.). General scheme of the study of furan stability.

- YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II.

- Hit2Lead. (n.d.). 2-(2-furyl)azepane hydrochloride.

- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- PubChem. (n.d.). CID 174794573 | C14H26N2O4.

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012–1027.

- Mah, R., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1545–1557.

- Ioffe, M. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

- BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem Technical Support.

- Wang, S., et al. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Journal of the American Chemical Society.

- Lee, J. C., & Scheidt, K. A. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.

- Kostyanovsky, R. G., et al. (n.d.).

- BenchChem. (2025).

- Pu, L., & Yu, H.-B. (2008). Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL.

- Ghotbi, Y., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters, 17(18), 4534–4537.

- PubChemLite. (n.d.). 2-(furan-2-yl)azepane (C10H15NO).

- Tautz, T., et al. (2020). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 18(1), 82-87.

- ResearchGate. (n.d.). 1H‐NMR, Ultraviolet and infrared spectra of some (Z)‐α‐(phenyl)‐β‐(2‐furyl), ‐(2‐pyrrolyl) and ‐(N‐methyl‐2‐pyrrolyl)acrylonitriles.

- BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. BenchChem Technical Support.

-

Vovk, M. V., et al. (n.d.). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 6(11), 903-909. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3O15F-0xvuLMtXUgYzX7fneZJEnOzrBFO8VoMCes3tE1sGBtda9Ibol4ZiWUv1NO8aDzL6NvU3L6wC-mK8nj70U55PL1kqOXR2zzpKRoKgUr-E6W1jTLn23BCTLx6kAf]([Link]

Sources

- 1. PubChemLite - 2-(furan-2-yl)azepane (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 2. You are being redirected... [hit2lead.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

Technical Guide: 2-Substituted Azepane Scaffolds in Medicinal Chemistry

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a privileged yet underutilized structural motif in modern medicinal chemistry. Unlike their five- (pyrrolidine) and six-membered (piperidine) counterparts, azepanes introduce a unique "medium-ring" character defined by high conformational entropy and transannular interactions. This guide provides a technical deep-dive into the 2-substituted azepane class, a specific subset where the C2-position serves as a critical vector for chirality and pharmacophore orientation.

For the drug developer, the 2-substituted azepane offers a strategic advantage: it functions as a conformational switch . By functionalizing the C2 position, researchers can bias the flexible seven-membered ring into defined twist-chair or chair-like conformations, locking pharmacophores into bioactive geometries that improve selectivity against GPCRs and proteases (e.g., Cathepsin K,

Structural & Conformational Analysis

The "Medium Ring" Challenge

The seven-membered azepane ring does not follow the rigid chair/boat dichotomy of cyclohexane. Instead, it exists in a dynamic equilibrium dominated by the Twist-Chair (TC) and Twist-Boat (TB) conformations.

-

Unsubstituted Azepane: Highly flexible with a low barrier to pseudorotation (

1-2 kcal/mol). -

2-Substitution Effect: Introducing a substituent at C2 creates 1,2-allylic strain (if unsaturated) or transannular steric clashes that significantly raise the inversion barrier.

-

Design Insight: A bulky group (e.g., aryl, benzyl) at C2 preferentially stabilizes the Twist-Chair conformation where the substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with C4/C7 protons.

-

Conformational Locking Strategy

To maximize potency, medicinal chemists often employ "conformational locking" using C2-substitution in tandem with other ring constraints (e.g., lactams or fused rings).

| Conformation | Stability | Pharmacological Relevance |

| Twist-Chair (TC) | Most Stable | Preferred for GPCR ligands (e.g., Azelastine). Maximizes equatorial display of C2-substituents. |

| Twist-Boat (TB) | High Energy | Often observed in transition states or when constrained by bridging (e.g., in bicyclic alkaloids like Balanol). |

| Chair (C) | Intermediate | Less common due to eclipsing interactions between adjacent methylenes. |

Synthetic Methodologies

Constructing the 2-substituted azepane core requires overcoming the entropic penalty of closing a seven-membered ring or controlling the regioselectivity of functionalizing an existing ring.

Strategy A: Asymmetric -Lithiation (The "Beak" Protocol)

This is the gold standard for generating enantiopure 2-substituted azepanes from commercially available N-Boc-azepane. It relies on the dipole-stabilized carbanion intermediate.

-

Mechanism:

-BuLi deprotonates the -

Regioselectivity: Exclusive to C2 (kinetic control).

-

Stereochemistry: In the presence of a chiral ligand (e.g., (-)-sparteine), the lithiation is enantioselective.[1]

Strategy B: Ring Expansion (Schmidt/Beckmann)

Useful for accessing 2-oxo-azepanes (caprolactams), which can be reduced to azepanes.

-

Substrate: Cyclohexanones.

-

Reagent: Hydrazoic acid (

) or Hydroxylamine/PPA. -

Limitation: Regioselectivity can be poor with asymmetric ketones unless specific steric directing groups are present.

Strategy C: Ring-Closing Metathesis (RCM)

Ideal for de novo synthesis of complex 2-substituted scaffolds.

-

Precursor:

-alkenyl amines tethered to a terminal olefin. -

Catalyst: Grubbs II or Hoveyda-Grubbs.

-

Advantage: Allows introduction of the C2 substituent before ring closure, guaranteeing position and stereochemistry.

Visualization: Synthetic Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic route based on chirality, scale, and structural complexity.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-2-Benzyl-N-Boc-azepane

Context: This protocol utilizes the "Beak" lithiation method to install a benzyl group at C2. It is a self-validating system; the formation of the complex is indicated by specific temperature and time parameters, and failure is usually evident by recovery of starting material.

Materials:

-

N-Boc-azepane (1.0 equiv)

- -BuLi (1.3 equiv, cyclohexane solution)

-

(-)-Sparteine (1.3 equiv)

-

Benzyl bromide (1.4 equiv)

-

Solvent: Anhydrous diethyl ether (

)

Step-by-Step Methodology:

-

Complex Formation (The Chiral Base):

-

Deprotonation (Active Species Generation):

-

Add N-Boc-azepane (1.0 equiv) dropwise as a solution in

. -

Maintain temperature at -78°C for 4-5 hours.

-

Note: Unlike pyrrolidines (which lithiate in minutes), azepanes require longer equilibration times due to the flexibility of the ring hindering the CIPE complexation.

-

-

Electrophilic Trapping:

-

Add Benzyl bromide (1.4 equiv) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight.

-

Observation: A white precipitate (LiBr) will form as the reaction warms.

-

-

Workup & Purification:

-

QC Criteria:

-

Yield: Expect 60-75%.

-

Enantiomeric Excess (ee): >90% (Determine via Chiral HPLC).

-

NMR Validation: Look for the disappearance of one

-proton signal and the appearance of benzylic protons (multiplet at 2.8-3.2 ppm).

-

Medicinal Chemistry Applications

Case Study 1: Azelastine (Allergodil)[5][6][7]

-

Target: Histamine H1 Receptor (Antagonist).

-

Role of Azepane: The azepane ring serves as a hydrophobic spacer that positions the basic nitrogen for ionic interaction with Asp107 in the receptor. The 2-substitution (in this case, part of the phthalazinone linkage) restricts the conformational space, reducing the entropic penalty of binding.

Case Study 2: Cathepsin K Inhibitors (Balicatib Analogs)

-

Target: Cathepsin K (Cysteine Protease).

-

Role of Azepane: 2-substituted azepan-3-ones have been explored as isosteres for the proline ring found in many protease inhibitors. The 7-membered ring alters the vector of the warhead (e.g., nitrile or ketone), often improving selectivity against related Cathepsins (L, S, B) by exploiting the larger S2 binding pocket of Cathepsin K.

Case Study 3: Neuropharmacology (NET/DAT Inhibitors)

-

Innovation: Recent screens (e.g., Reymond group) identified N-benzylated bicyclic azepanes as potent inhibitors.[6] The 2-substitution creates a chiral center that discriminates between NET and DAT, a selectivity profile difficult to achieve with smaller rings.

Biological Signaling & SAR Logic

Caption: SAR Logic map illustrating how the structural features of the 2-substituted azepane translate to biological potency.

References

-

Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines (Analogous lithiation protocols). Organic Letters, 16(3), 856-859.

-

Carrel, A., et al. (2025).[6] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5][6] Journal of Medicinal Chemistry.

-

Zawodny, W., et al. (2018).[7] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.[7] Journal of the American Chemical Society, 140(51), 17872-17877.[7]

-

BenchChem. (2025).[8][9] Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. BenchChem Technical Notes.

-

O'Brien, P. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (-)-Sparteine Surrogate. White Rose eTheses Online.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 7. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2-(2-Furyl)azepane Hydrochloride

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Furyl)azepane hydrochloride . This document is structured for researchers and drug development professionals, focusing on practical methodology and structural analysis.

Compound Class: Saturated N-Heterocycle / Furan Derivative Primary Application: Medicinal Chemistry Building Block (CNS Active Scaffolds)

Part 1: Chemical Identity & Core Data

This compound is a specific bicyclic-equivalent scaffold where a seven-membered azepane ring is substituted at the alpha-position with a furan moiety. It is primarily encountered as a hydrochloride salt to ensure stability and solubility.

Identification Data

| Parameter | Detail |

| Systematic Name | 2-(Furan-2-yl)azepane hydrochloride |

| Free Base Name | 2-(Furan-2-yl)azepane |

| CAS Number | 1269053-71-5 (HCl Salt) / 383129-07-5 (Free Base var.)[1][2] |

| PubChem CID | 4714989 (Free Base) |

| ChemSpider ID | 3860415 (Free Base - Derived) |

| Molecular Formula | C₁₀H₁₅NO · HCl |

| Molecular Weight | 201.69 g/mol (Salt) / 165.23 g/mol (Base) |

| SMILES | Cl.c1cc(oc1)C2CCCCCN2 |

| Appearance | Off-white to pale beige solid (hygroscopic) |

Part 2: Synthesis & Production Protocols

The synthesis of 2-substituted azepanes is synthetically challenging due to the entropic difficulty of closing seven-membered rings or the regioselectivity required in ring expansion. Two primary routes are recognized: the Classical Ring Expansion (Beckmann) and the Modern Dearomative Expansion .

Protocol A: The "Beckmann" Ring Expansion Route (Recommended)

This route is favored for its scalability and use of accessible precursors. It relies on the conversion of a six-membered ketone to a seven-membered lactam, followed by reduction.

Step-by-Step Methodology

-

Precursor Synthesis (Alpha-Arylation)

-

Reagents: Cyclohexanone, 2-Bromofuran, Pd(OAc)₂, BINAP, NaOtBu.

-

Conditions: Toluene, 100°C, 12h.

-

Mechanism: Palladium-catalyzed

-arylation of the ketone enolate introduces the furan ring. -

Checkpoint: Monitor disappearance of 2-bromofuran via TLC (Hexane/EtOAc 9:1).

-

-

Oxime Formation

-

Reagents: 2-(2-Furyl)cyclohexanone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate.

-

Conditions: Ethanol/Water, Reflux, 2h.

-

Outcome: Quantitative conversion to the corresponding oxime.

-

-

Beckmann Rearrangement

-

Reagents: Oxime intermediate, Cyanuric Chloride (or Polyphosphoric Acid).

-

Conditions: DMF, 25°C -> 80°C.

-

Mechanism: The nitrogen inserts into the C-C bond anti to the hydroxyl group. Note: Regioselectivity is governed by the migration of the more substituted carbon, typically yielding 7-(2-furyl)azepan-2-one.

-

-

Lactam Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 eq).

-

Conditions: Dry THF, Reflux, 4h.

-

Safety: Quench carefully with Fieser method (Water/15% NaOH/Water).

-

Product: 2-(2-Furyl)azepane (Free Base).

-

-

Salt Formation

-

Protocol: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise at 0°C. Filter the precipitate and dry under high vacuum.

-

Protocol B: Modern Photochemical Expansion (Reference Only)

A recent method involves the photochemical dearomative ring expansion of nitroarenes. While elegant, this requires specialized photochemical reactors and is less common for bulk preparation of this specific furan derivative.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming a 6-membered carbocycle into the 7-membered 2-(2-furyl)azepane heterocycle.[2][3]

Part 3: Applications & Pharmacological Context

The 2-(2-furyl)azepane scaffold is a privileged structure in medicinal chemistry, often exploring the "homologation" of piperidine-based drugs.

NMDA Receptor Antagonism

Azepane derivatives are frequently investigated as channel blockers for the N-methyl-D-aspartate (NMDA) receptor. The 7-membered ring provides a slightly larger hydrophobic volume compared to piperidines, potentially altering binding affinity in the channel pore. The furan ring acts as a bioisostere for phenyl groups, offering different metabolic stability and electron density.

Opioid Analgesic Research

This compound is structurally related to Fentanyl Azepane (a homolog where the piperidine is expanded). Researchers use 2-(2-furyl)azepane as a core intermediate to synthesize furan-analogs of fentanyl, aiming to dissociate analgesic potency from respiratory depression.

Molecular Scaffolding

-

Conformational Space: The azepane ring is more flexible than piperidine, allowing the attached furan ring to adopt unique vectors in a binding pocket.

-

Lipophilicity: The furan oxygen lowers the LogP compared to a phenyl ring, improving water solubility—a critical parameter for CNS drug absorbability.

Part 4: Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. |

| Furan Toxicity | Potential Metabolic Activation | Furan rings can be metabolized to reactive enals. Handle in a fume hood. |

Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).

References

-

PubChem Compound Summary . 2-(Furan-2-yl)azepane (CID 4714989). National Center for Biotechnology Information. Retrieved from [Link]

-

Nature Chemistry . Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Sanchez, R., et al. (2024). Retrieved from [Link]

-

Journal of Medicinal Chemistry . 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Finney, Z. G., & Riley, T. N. (1980). Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 2-(2-Furyl)azepane Hydrochloride in a Research and Development Setting

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific, verified Safety Data Sheet (SDS) for 2-(2-Furyl)azepane hydrochloride was not publicly available at the time of this writing. The following guide has been synthesized from safety data for structurally related compounds and general principles of laboratory safety. It is imperative to consult the SDS provided by the supplier for the specific batch of 2-(2-Furyl)azepane hydrochloride being used and to conduct a thorough, compound-specific risk assessment before handling.

Introduction

2-(2-Furyl)azepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the anticipated safety considerations, handling procedures, and emergency responses for 2-(2-Furyl)azepane hydrochloride, based on data from analogous chemical structures.

Compound Identification and Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-(2-Furyl)azepane hydrochloride | ChemBridge |

| CAS Number | 1269053-71-5 | ChemBridge |

| Molecular Formula | C10H15NO · HCl | ChemBridge |

| Molecular Weight | 201.69 g/mol | ChemBridge |

| Physical Form | Solid | ChemBridge |

| Purity | Typically >95% | ChemBridge |

| LogP | 2.23 | ChemBridge |

Hazard Identification and GHS Classification (Anticipated)

While a specific GHS classification for 2-(2-Furyl)azepane hydrochloride is not established, based on related azepane and furan-containing compounds, the following hazards should be anticipated.

-

Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4][5]

-

Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P270: Do not eat, drink or smoke when using this product.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.

Handling

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling.[2][6]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

-

Temperature: Store at room temperature, protected from direct sunlight and heat sources.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[4][8]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

-

Skin Contact: In case of skin contact, immediately wash with soap and plenty of water.[3] Remove contaminated clothing and wash before reuse.[2] If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse mouth with water and seek immediate medical attention.[2][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate PPE as described in Section 3.1.[3] Avoid dust formation.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleanup:

-

For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[3]

-

For large spills, follow your institution's emergency spill response protocol.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Workflows and Safety Decision Making

The following diagrams illustrate the recommended workflows for handling 2-(2-Furyl)azepane hydrochloride to ensure safety at each step.

Caption: Figure 1: Standard Handling Workflow

Caption: Figure 2: Emergency Response Decision Tree

Toxicological Information (Anticipated)

No specific toxicological data for 2-(2-Furyl)azepane hydrochloride is available. The information below is inferred from related structures.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3][4]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3][4]

-

Respiratory or Skin Sensitization: No data is available to suggest sensitization effects.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[2][3][4]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: Not anticipated to be an aspiration hazard.

Ecological Information

No specific ecological data is available for this compound. It is crucial to prevent its release into the environment.[6] Do not allow it to enter drains, watercourses, or the soil.[2][3]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.

Conclusion

While 2-(2-Furyl)azepane hydrochloride is a valuable compound for research, it must be handled with the utmost care, assuming it possesses hazards similar to related chemical structures. By adhering to the guidelines outlined in this document, including the consistent use of personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures, researchers can mitigate the risks associated with its handling. Always prioritize safety and consult the supplier-specific SDS before commencing any experimental work.

References

- Vendor-provided Safety Data Sheet (General Information). (n.d.).

-

Janssen Pharmaceuticals, Inc. (2025, February 23). AKEEGA 50 mg/500 mg film-coated tablets Safety Data Sheet. Retrieved from [Link]

-

American Coatings Association. (2021, February 2). GHS Hazard Classifications for Common Industrial Coatings Raw Materials. Retrieved from [Link]

-

HealthData.gov. (n.d.). Substance 864581: MLS000083002. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Azepane. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. aaronchem.com [aaronchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Substance 864581: MLS000083002 | HealthData.gov [healthdata.gov]

- 6. zsds3.zepinc.com [zsds3.zepinc.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. medline.com [medline.com]

Methodological & Application

Application Note: Synthesis of 2-(2-Furyl)azepane via N-Acyliminium Ion Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Discipline: Organic Synthesis / Heterocyclic Chemistry

Introduction & Strategic Rationale

Azepanes (seven-membered saturated nitrogen heterocycles) represent a highly valuable yet historically underrepresented chemical space in medicinal chemistry, often overshadowed by their five- and six-membered counterparts (pyrrolidines and piperidines) due to inherent synthetic challenges associated with medium-sized ring formation[1]. The functionalization of the azepane core, particularly at the

This application note details a highly robust, scalable, and self-validating protocol for the synthesis of 2-(2-furyl)azepane starting from commercially available caprolactam (azepan-2-one) and furan. Rather than relying on low-yielding cyclization strategies, this route employs an

Mechanistic Causality & Reaction Design

The synthesis is engineered around four distinct stages, each designed with specific chemical causality to prevent side reactions:

-

Activation via Carbamate Formation: Native caprolactam is unreactive toward partial reduction. The installation of an electron-withdrawing tert-butyloxycarbonyl (Boc) group activates the lactam carbonyl by disrupting the amide resonance, making it susceptible to hydride attack.

-

Cryogenic Partial Reduction: Diisobutylaluminum hydride (DIBAL-H) is employed at strictly controlled cryogenic temperatures (-78 °C). This ensures the tetrahedral intermediate formed upon hydride addition remains stable and does not collapse to an imine until the aqueous quench. This precise thermal control prevents over-reduction to the fully saturated azepane[3].

-

Lewis Acid-Mediated

-Amidoalkylation: The resulting hemiaminal is treated with Boron trifluoride diethyl etherate ( -

Deprotection: Standard acidic cleavage of the Boc group yields the target 2-(2-furyl)azepane as a stable, easy-to-handle hydrochloride salt.

Reaction Pathway Visualization

Workflow for the alpha-amidoalkylation of azepanes via N-acyliminium intermediates.

Step-by-Step Experimental Protocols

General Note: All reactions involving DIBAL-H and

Step 1: Synthesis of tert-Butyl 2-oxoazepane-1-carboxylate

Objective: Activate the lactam for subsequent reduction.

-

Setup: To a flame-dried 500 mL round-bottom flask, add caprolactam (11.3 g, 100 mmol), 4-dimethylaminopyridine (DMAP, 1.22 g, 10 mmol), and anhydrous dichloromethane (DCM, 200 mL).

-

Addition: Add triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0 °C in an ice bath. Dropwise, add a solution of di-tert-butyl dicarbonate (

, 26.2 g, 120 mmol) in DCM (50 mL). -

Reaction: Remove the ice bath and stir at room temperature for 16 hours.

-

Validation & Workup: Monitor by TLC (hexane/EtOAc 7:3). The product will appear as a higher Rf spot compared to the highly polar caprolactam. Wash the organic layer with 1M HCl (2

100 mL) to remove DMAP and unreacted amine, followed by brine. Dry over

Step 2: Synthesis of tert-Butyl 2-hydroxyazepane-1-carboxylate (Hemiaminal)

Objective: Form the N-acyliminium precursor without over-reduction[3].

-

Setup: Dissolve the N-Boc-caprolactam (10.6 g, 50 mmol) in anhydrous DCM (150 mL) under Argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add DIBAL-H (1.0 M in DCM, 55 mL, 55 mmol) via a syringe pump over 45 minutes. The slow addition prevents localized heating, which causes over-reduction.

-

Reaction: Stir at -78 °C for 2 hours.

-

Validation & Workup: Self-validation step: Quench the reaction at -78 °C by the slow addition of methanol (10 mL) to destroy excess DIBAL-H. Warm to 0 °C and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 150 mL). Stir vigorously for 2 hours until the gelatinous aluminum emulsion breaks into two clear phases. Extract with DCM, dry, and concentrate. The presence of a broad singlet at ~5.40 ppm in

NMR confirms hemiaminal formation.

Step 3: Synthesis of tert-Butyl 2-(2-furyl)azepane-1-carboxylate

Objective: Generate the N-acyliminium ion and trap it with furan[2].

-

Setup: Dissolve the hemiaminal (8.6 g, 40 mmol) and freshly distilled furan (8.7 mL, 120 mmol) in anhydrous DCM (120 mL) under Argon. Cool to -78 °C.

-

Addition: Add

(6.0 mL, 48 mmol) dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the transient N-acyliminium species. -

Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 3 hours.

-

Validation & Workup: Quench with saturated aqueous

(100 mL). Extract with DCM (3

Step 4: Synthesis of 2-(2-Furyl)azepane Hydrochloride

Objective: Remove the Boc protecting group to yield the final functionalized azepane.

-

Setup: Dissolve the purified tert-butyl 2-(2-furyl)azepane-1-carboxylate (7.9 g, 30 mmol) in anhydrous dioxane (30 mL).

-

Reaction: Add 4M HCl in dioxane (30 mL, 120 mmol). Stir at room temperature for 4 hours. Effervescence (

and isobutylene gas evolution) will be observed. -

Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (50 mL) to precipitate the highly pure 2-(2-furyl)azepane hydrochloride salt. Filter and dry under high vacuum.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, reaction conditions, and primary analytical markers for self-validation at each stage of the synthetic sequence.

| Step | Intermediate / Product | Yield (%) | Reaction Temp | Key Analytical Marker ( |

| 1 | N-Boc-azepan-2-one | 92% | 0 °C to rt | 2.65 ppm (m, 2H, |

| 2 | N-Boc-2-hydroxyazepane | 85% | -78 °C | 5.40 ppm (br s, 1H, N–CH –OH) |

| 3 | N-Boc-2-(2-furyl)azepane | 78% | -78 °C to rt | 6.20 (d), 6.32 (dd), 7.35 (d) ppm (furan protons) |

| 4 | 2-(2-Furyl)azepane HCl | 95% | rt | 4.50 ppm (m, 1H, N–CH –furan) in |

References

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (2024). URL:[1]

-

Scaffold Diversity from N-Acyliminium Ions. Tetrahedron (2012). URL:[2]

-

Sonogashira /N-acyliminium ion-arom

-cyclisation processes: access to tetra- and pentacyclic lactams. Tetrahedron (2008). URL:[3]

Sources

Protocol for reductive amination using 2-(2-Furyl)azepane

Application Note: High-Yield Reductive Amination Protocol Utilizing 2-(2-Furyl)azepane for the Synthesis of N-Alkylated Derivatives

Introduction & Strategic Rationale

The azepane (hexamethyleneimine) scaffold is a critical structural motif in modern medicinal chemistry, frequently utilized to explore novel conformational space in drug discovery. Specifically, 2-substituted azepanes, such as 2-(2-Furyl)azepane, serve as vital building blocks for synthesizing complex central nervous system (CNS) agents and opioid receptor ligands, including fentanyl azepane analogues 1.

However, functionalizing 2-(2-Furyl)azepane via direct alkylation often leads to over-alkylation and poor yields. Reductive amination offers a highly controlled alternative. The primary challenge in this transformation is the steric hindrance imparted by the α-furyl group, which drastically reduces the nucleophilicity of the secondary amine and impedes the formation of the requisite iminium ion intermediate.

To overcome this thermodynamic barrier, this protocol employs Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in a one-pot "direct" reductive amination workflow.

Mechanistic Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific reagents are chosen rather than just executing the steps:

-

Chemoselectivity of the Reducing Agent: STAB is an exceptionally mild reducing agent. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering the reagent largely unreactive toward most aldehydes and ketones at room temperature. Instead, STAB selectively donates a hydride to the highly electrophilic iminium ion intermediate once it forms [[2]]().

-

Solvent Dynamics: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides optimal solubility for both the polar STAB reagent and the transient iminium ion, significantly accelerating the reaction kinetics 3.

-

Acid Catalysis for Ketones: While aldehydes react spontaneously with 2-(2-Furyl)azepane, ketones require the addition of stoichiometric Acetic Acid (AcOH). The acid protonates the hemiaminal intermediate, facilitating the elimination of water to drive the equilibrium toward the sterically hindered iminium ion [[4]]().

Figure 1: Mechanistic pathway of the reductive amination of 2-(2-Furyl)azepane using STAB.

Experimental Methodology

This protocol is designed as a self-validating system. The inclusion of specific stoichiometric ratios and quenching procedures ensures that unreacted hydride species are safely neutralized, and the tertiary amine product is isolated with high fidelity.

Materials Required

-

Amine: 2-(2-Furyl)azepane (1.0 equiv)

-

Electrophile: Target Aldehyde or Ketone (1.0 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 – 1.5 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) — Required for ketones only.

Step-by-Step Protocol

-

Preparation of the Reaction Mixture: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2-Furyl)azepane (1.0 equiv) and the carbonyl compound (1.0–1.2 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

-

Acid Catalysis (Substrate Dependent): If the carbonyl substrate is a ketone, add glacial AcOH (1.0 equiv) dropwise via syringe. Note: For aliphatic or aromatic aldehydes, this step should be omitted to prevent premature degradation of the reducing agent.

-

Reduction Phase: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4–1.5 equiv) portionwise over 10 minutes. The portionwise addition prevents rapid exothermic spikes and controls the evolution of hydrogen gas.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Typical eluent: 9:1 Hexanes/Ethyl Acetate with 1% Triethylamine to prevent amine streaking). The disappearance of the secondary amine spot indicates the completion of iminium reduction.

-

Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy any residual borohydride. Stir for 15 minutes until gas evolution ceases.

-

Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated 2-(2-Furyl)azepane.

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Quantitative Data & Substrate Scope

The steric bulk of the 2-furyl group significantly impacts reaction kinetics depending on the nature of the carbonyl electrophile. The table below summarizes the expected reaction times and yields based on established STAB reductive amination parameters for hindered secondary amines 4.

| Carbonyl Substrate Type | Example Substrate | Catalyst Required | Approx. Reaction Time | Expected Yield (%) |

| Aliphatic Aldehyde | Butyraldehyde | None | 2 - 4 h | 85 - 92% |

| Aromatic Aldehyde | Benzaldehyde | None | 3 - 5 h | 80 - 88% |

| Aliphatic Ketone | Cyclohexanone | AcOH (1.0 eq) | 12 - 24 h | 65 - 75% |

| Aromatic Ketone | Acetophenone | AcOH (1.0 eq) | > 48 h | < 20%* |

*Note: Aromatic ketones react poorly under standard STAB conditions due to extreme steric and electronic deactivation. For such substrates, an indirect reductive amination utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid followed by reduction with Sodium Cyanoborohydride (NaBH₃CN) is highly recommended over STAB5.

References

-

[1] Grokipedia. Fentanyl azepane. Available at:

-

[2] Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at:

-

[4] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862. PubMed (NIH). Available at:

-

[5] Master Organic Chemistry. Reductive Amination, and How It Works. Available at:

-

[3] Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Advanced Amide Coupling Strategies for 2-(2-Furyl)azepane Hydrochloride

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Profiling

2-(2-Furyl)azepane hydrochloride [1] presents a formidable synthetic challenge in amide bond formation. As a secondary amine embedded within a 7-membered azepane ring, its nucleophilicity is severely compromised by the steric bulk of the adjacent alpha-furyl group. Furthermore, standard coupling conditions (e.g., EDC/HOBt) often result in incomplete conversion or the formation of unreactive N-acylurea byproducts due to the slow rate of aminolysis[2].

Because the compound is supplied as a hydrochloride salt, a non-nucleophilic base (such as DIPEA or TEA) is strictly required to liberate the free amine in situ. This application note details field-proven, high-efficiency protocols utilizing uronium salts (HATU/COMU), acyl fluorides, and T3P to overcome this steric barrier and achieve high-yielding amide couplings.

Mechanistic Causality in Reagent Selection

When coupling highly hindered secondary amines, the rate-determining step shifts from the activation of the carboxylic acid to the nucleophilic attack of the amine onto the activated ester. Understanding this causality is critical for selecting the correct reagent:

-

Uronium Salts (HATU & COMU): HATU generates a highly reactive OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is critical; its pyridine nitrogen acts as a neighboring basic catalyst, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack, making it vastly superior to HOBt for hindered substrates[3]. COMU operates similarly but utilizes an Oxyma-based leaving group, offering safer handling, water-soluble byproducts, and reduced epimerization.

-

Acyl Fluorides (via TFFH or BDSF): For extreme steric hindrance where even HATU fails, generating an acyl fluoride in situ is the premier strategy[4]. Unlike acyl chlorides, acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines, providing the sluggish 2-(2-Furyl)azepane ample time to react without the activated acid degrading[4].

-

Propylphosphonic Anhydride (T3P): For process-scale applications, T3P offers a low-toxicity alternative[5]. While less inherently reactive than HATU, when combined with a base like pyridine or DIPEA and elevated temperatures, it efficiently couples hindered amines while maintaining a pristine impurity profile[5][6].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents specifically for sterically hindered secondary amines like 2-(2-Furyl)azepane.

| Coupling Reagent | Reactive Intermediate | Kinetics with Sec-Amines | Epimerization Risk | Byproduct Removal |

| EDC / HOBt | OBt-Active Ester | Slow (Prone to failure) | Moderate | Aqueous wash |

| HATU | OAt-Active Ester | Very Fast | Low | Chromatography |

| COMU | Oxyma-Active Ester | Very Fast | Very Low | Aqueous wash |

| TFFH | Acyl Fluoride | Extremely Fast | Moderate | Aqueous wash |

| T3P | Mixed Anhydride | Moderate (Needs heat) | Low | Aqueous wash |

Decision Matrix & Workflow

Decision matrix for selecting amide coupling conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the step order to prevent common failure modes (e.g., guanidinylation of the amine).

Protocol A: Uronium-Mediated Coupling (HATU or COMU)

Best for general discovery chemistry and stereosensitive substrates.

Self-Validating Principle: The carboxylic acid must be pre-activated before the amine is introduced. If 2-(2-Furyl)azepane is added simultaneously with HATU, the unhindered face of the uronium salt can react with the amine, forming a dead-end guanidinium byproduct[3].

-

Pre-activation: In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.0 eq) and HATU or COMU (1.2 eq) in anhydrous DMF (0.1 M to 0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for exactly 5 minutes. The solution will typically turn yellow, indicating the formation of the OAt or Oxyma active ester.

-

Amine Liberation & Coupling: In a separate vial, dissolve 2-(2-Furyl)azepane hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq) to liberate the free base.

-

Transfer the free amine solution dropwise to the pre-activated acid mixture.

-

Stir at room temperature for 12–24 hours. Monitor by LC-MS. If conversion stalls, heat to 40 °C.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with brine to remove DMF and tetramethylurea byproducts.

Protocol B: Acyl Fluoride Generation (via TFFH)

Best for highly electron-deficient or exceptionally hindered carboxylic acids.

Self-Validating Principle: Acyl fluorides are resistant to hydrolysis but highly susceptible to aminolysis[4]. By generating the acyl fluoride in situ, we bypass the rapid degradation pathways that plague acid chlorides and mixed anhydrides.

-

Fluorination: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.0 eq). Stir for 30 minutes at room temperature to form the acyl fluoride.

-

Coupling: Add 2-(2-Furyl)azepane hydrochloride (1.2 eq) followed by an additional portion of DIPEA (2.0 eq).

-

Stir at room temperature or heat to 45 °C overnight. The robust C-F bond ensures the activated intermediate survives long enough for the sterically hindered azepane to attack.

-

Workup: Wash the DCM layer directly with 1M HCl, followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: T3P-Mediated Coupling

Best for large-scale synthesis requiring low toxicity and simple workup.

-

Mixing: Dissolve the Carboxylic Acid (1.0 eq) and 2-(2-Furyl)azepane hydrochloride (1.1 eq) in EtOAc or 2-MeTHF.

-

Base Addition: Add Pyridine or DIPEA (4.0 eq). (Pyridine often suppresses epimerization better in T3P couplings[5]).

-

Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at 0 °C.

-